4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione

Catalog No.
S13308900
CAS No.
28360-61-4
M.F
C15H20N4O2
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazol...

CAS Number

28360-61-4

Product Name

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione

IUPAC Name

4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21)

InChI Key

OIEQXIBBHRIICG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(N=C(N=C12)N)CC3CC(=O)NC(=O)C3

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione is a complex organic compound characterized by its unique molecular structure. The compound contains a quinazoline moiety, which is a bicyclic structure known for its pharmacological relevance. Quinazolines are often involved in the development of various pharmaceuticals due to their diverse biological activities. This specific compound features a piperidine ring and an amino group, contributing to its potential reactivity and biological interactions.

The chemical reactivity of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione can be attributed to the presence of functional groups such as the amino and piperidine moieties. Key types of reactions that this compound may undergo include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The piperidine ring allows for the formation of imines or other condensation products under appropriate conditions.
  • Reduction Reactions: The compound may undergo reductions at carbonyl groups or other reducible functionalities using agents like sodium borohydride.

Compounds containing quinazoline structures have demonstrated significant biological activities, including:

  • Anticancer Properties: Many quinazoline derivatives are known to inhibit kinases involved in cancer progression, making them valuable in oncology research.
  • Antimicrobial Activity: Some studies suggest that derivatives of quinazoline exhibit antimicrobial effects against various pathogens.
  • CNS Activity: The presence of piperidine suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems.

The synthesis of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.
  • Piperidine Ring Formation: The introduction of the piperidine moiety may involve cyclization from a precursor containing a suitable carbon chain.
  • Methylation and Amination: Subsequent methylation and amination steps are employed to introduce the amino and methyl groups at specific positions on the quinazoline ring.

The applications of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione are diverse:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development in oncology.
  • Research Tool: This compound can serve as a lead compound for synthesizing other derivatives with enhanced biological activity.

Interaction studies are crucial for understanding how 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins involved in cancer pathways could elucidate its mechanism of action.
  • Receptor Interaction: Studies on its interaction with various receptors can provide insights into its pharmacological profile.

Several compounds share structural similarities with 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminoquinazolineContains an amino group on the quinazoline coreSimpler structure; less complex pharmacology
4-(Trifluoromethyl)quinazolineFluorinated derivative enhancing lipophilicityIncreased metabolic stability
5-MethylquinazolineMethyl substitution on the quinazoline coreMay exhibit different biological activities due to methyl group

The uniqueness of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione lies in its combination of both quinazoline and piperidine structures along with specific substitutions that may enhance its biological activity compared to simpler analogs.

The convergence of quinazoline and piperidinedione scaffolds emerged as a strategic approach in late 20th-century medicinal chemistry, driven by the need to enhance target selectivity and pharmacokinetic properties. Quinazolines gained prominence with the FDA approval of gefitinib (2003) and erlotinib (2004) as epidermal growth factor receptor (EGFR) inhibitors, while piperidinediones entered clinical relevance through thalidomide analogs showing immunomodulatory effects. Early hybrid designs focused on covalent tethering of these moieties to exploit synergistic binding modes—a strategy validated by compounds like 3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-piperidinedione, which demonstrated dual EGFR inhibition and TNF-α suppression in preclinical models.

Structural Classification and Nomenclature

The compound’s IUPAC name—4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione—reveals three critical domains:

  • 5,6,7,8-Tetrahydroquinazoline core: A partially saturated bicyclic system with methyl substitution at C8 and amine at C2, reducing aromaticity compared to fully unsaturated quinazolines.
  • Methylene bridge: A -CH₂- linker enabling conformational flexibility between domains.
  • 2,6-Piperidinedione: A dicarboximide ring structurally analogous to glutarimide, known for hydrogen-bonding interactions with proteasomal subunits.

Table 1: Comparative Structural Features of Related Hybrid Compounds

CompoundQuinazoline SubstitutionPiperidinedione PositionBioactivity Profile
Thalidomide analogNone3-(Phthalimide)TNF-α inhibition
GefitinibAnilino at C6NoneEGFR kinase inhibition
Compound 1184-Oxo3-LinkedCaspase-3 activation
Target compound2-Amino-8-methyl4-Methylene-linkedNot yet characterized

Significance in Medicinal Chemistry Research

This hybrid architecture positions the molecule at the intersection of two therapeutic paradigms:

  • Kinase modulation: The 2-aminotetrahydroquinazoline moiety mimics ATP-binding motifs in kinase catalytic domains, as evidenced by 4-anilinoquinazolines’ success in targeting EGFR and VEGFR.
  • Protein degradation: Piperidinedione’s structural similarity to immunomodulatory imide drugs (IMiDs) suggests potential cereblon E3 ligase binding, enabling targeted protein degradation.

Recent computational studies predict strong binding affinity (-9.8 kcal/mol) for EGFR’s ATP pocket due to:

  • Hydrogen bonding between the 2-amino group and Thr830
  • Hydrophobic interactions from the methyl group with Leu694
  • Piperidinedione’s carbonyl oxygens coordinating Mg²⁺ ions.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.15862589 g/mol

Monoisotopic Mass

288.15862589 g/mol

Heavy Atom Count

21

UNII

9I0RF9X0Y1

Dates

Last modified: 08-10-2024

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